

Chemical structure and IUPAC name of Diethyl 5-(hydroxymethyl)isophthalate

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Compound of Interest

Compound Name:	Diethyl 5-(hydroxymethyl)isophthalate
Cat. No.:	B061330

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In-Depth Technical Guide: Diethyl 5-(hydroxymethyl)isophthalate

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

IUPAC Name: diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate[1]

Chemical Structure:

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Caption: 2D structure of **Diethyl 5-(hydroxymethyl)isophthalate**.

The molecule consists of a central benzene ring substituted at positions 1, 3, and 5. Two ethyl ester groups are attached at positions 1 and 3, and a hydroxymethyl group is at position 5.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Diethyl 5-(hydroxymethyl)isophthalate** is provided below. This data is essential for its identification, purification, and use in experimental settings.

Property	Value	Reference
CAS Number	181425-91-2	
Molecular Formula	C ₁₃ H ₁₆ O ₅	[1]
Molecular Weight	252.26 g/mol	
Appearance	White to off-white solid	[2]
Melting Point	82-85 °C	[3]
Boiling Point (Predicted)	398.6 ± 37.0 °C	[2] [4]
Density (Predicted)	1.189 ± 0.06 g/cm ³	[2] [4]
pKa (Predicted)	14.25 ± 0.10	[2] [4]
SMILES	CCOC(=O)c1cc(CO)cc(c1)C(=O)OCC	[1]
InChI	InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3	[1]

Mass Spectrometry (Predicted Data)[\[1\]](#)

Adduct	m/z
[M+H] ⁺	253.10706
[M+Na] ⁺	275.08900
[M-H] ⁻	251.09250
[M+NH ₄] ⁺	270.13360
[M+K] ⁺	291.06294

Note: Experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR) for **Diethyl 5-(hydroxymethyl)isophthalate** is not readily available in the public domain. Researchers are advised to acquire this data upon synthesis or purchase.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Diethyl 5-(hydroxymethyl)isophthalate** is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for the preparation of such a compound would involve the reduction of the corresponding aldehyde or carboxylic acid precursor.

One potential precursor is Diethyl 1,3,5-benzenetricarboxylate.^{[4][5]} A selective reduction of one of the three ester groups to a hydroxymethyl group would yield the desired product. This selective reduction can be challenging and would require careful control of reaction conditions and the choice of reducing agent.

Another logical starting material is 5-(hydroxymethyl)isophthalic acid. Esterification of the two carboxylic acid groups with ethanol under acidic conditions would yield **Diethyl 5-(hydroxymethyl)isophthalate**.

Experimental Protocols

As a detailed, peer-reviewed synthesis protocol for **Diethyl 5-(hydroxymethyl)isophthalate** is not available, a general procedure for a related transformation is provided for illustrative purposes. The following is a protocol for the synthesis of diethyl bis(hydroxymethyl)malonate, which involves the reaction of a diethyl ester with formaldehyde.^[6] This illustrates the type of experimental steps that might be involved in the synthesis of compounds with hydroxymethyl groups.

Illustrative Protocol: Synthesis of Diethyl Bis(hydroxymethyl)malonate^[6]

- A solution of formaldehyde (2 moles) and potassium bicarbonate (8 g) is prepared in an 800-ml beaker in a water bath at 20°C with mechanical stirring.
- Diethyl malonate (1 mole, 160 g) is added dropwise over 40-50 minutes, maintaining the reaction temperature at 25-30°C.

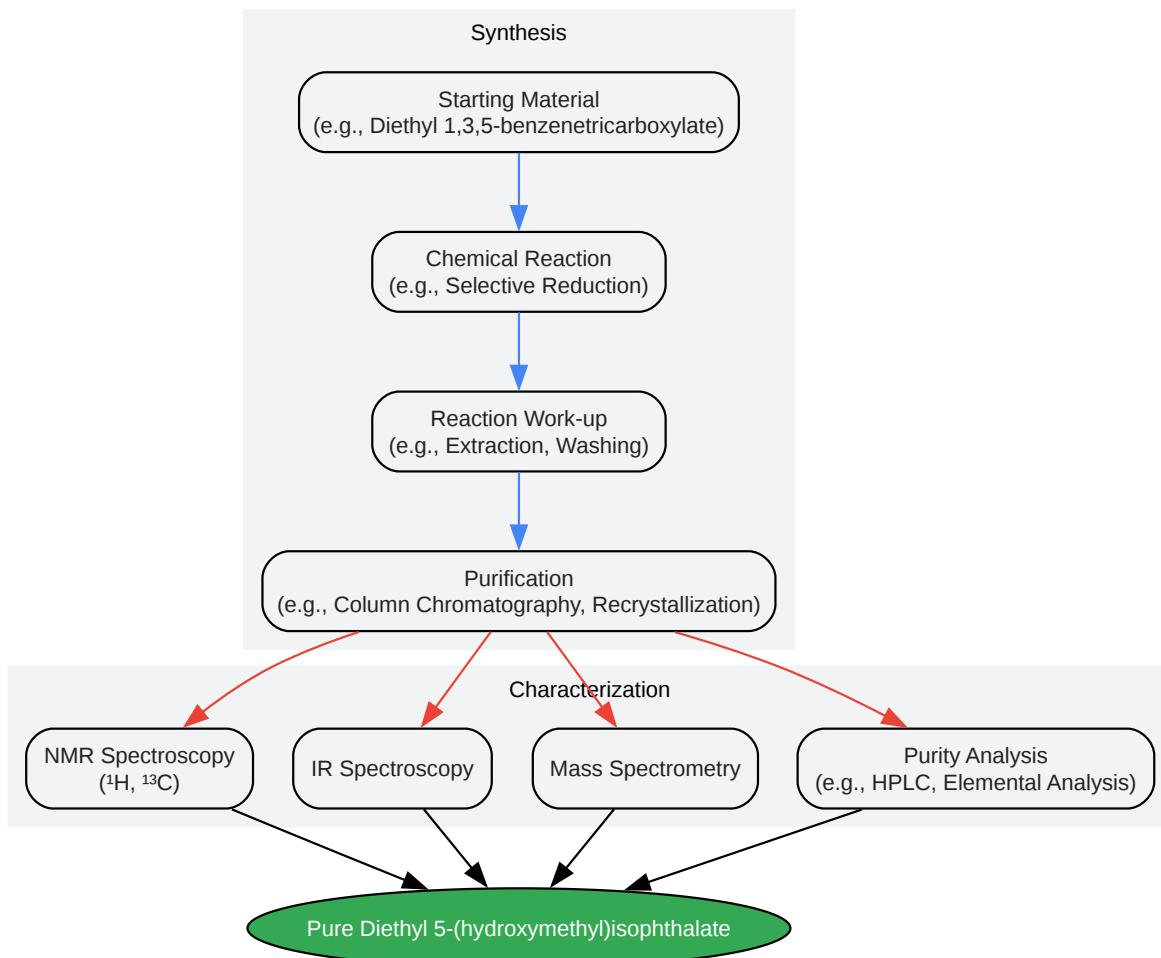
- Stirring is continued for an additional hour.
- The reaction mixture is transferred to a separatory funnel, and a saturated solution of ammonium sulfate (320 ml) is added.
- The mixture is extracted with diethyl ether (320 ml).
- The ethereal extract is dried with anhydrous sodium sulfate (20 g) for one hour and then filtered.
- The ether is distilled off until the liquid temperature reaches 45-50°C.
- Volatile materials are removed under vacuum (20-30 mm) at 40°C until crystallization begins and for an additional 30 minutes.
- Isopropyl ether (500 ml) is added, and the mixture is warmed to 50°C to dissolve the product.
- The solution is cooled in an ice-water bath with stirring to induce crystallization.
- The resulting crystal suspension is refrigerated for one hour, filtered, and the crystals are dried.

Disclaimer: This is an illustrative protocol for a related compound and would require significant adaptation and optimization for the synthesis of **Diethyl 5-(hydroxymethyl)isophthalate**.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **Diethyl 5-(hydroxymethyl)isophthalate**.

Workflow for Synthesis and Characterization

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Caption: A logical workflow for the synthesis and characterization of **Diethyl 5-(hydroxymethyl)isophthalate**.

Applications in Research and Drug Development

Diethyl 5-(hydroxymethyl)isophthalate serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—two esters and a primary alcohol—on a rigid aromatic core allows for a variety of chemical transformations.

A patent has described the use of **Diethyl 5-(hydroxymethyl)isophthalate** as a starting material in the synthesis of biomolecules with multiple attachment moieties for binding to substrate surfaces. In this application, the hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce a phosphoramidite group, which is a key reagent in solid-phase oligonucleotide synthesis. This highlights its utility in the development of materials for bio-analytical applications such as DNA microarrays.

The isophthalate scaffold is a common motif in medicinal chemistry, and the introduction of a hydroxymethyl group provides a handle for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

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